2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
Description
IUPAC Nomenclature and Isomeric Considerations
The compound 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is systematically named according to IUPAC rules as (2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid . Its molecular formula is $$ C{10}H{17}NO_6 $$, with a molecular weight of 247.24 g/mol .
Isomeric considerations arise from the presence of two stereocenters at the α- and β-positions of the aspartic acid backbone. The compound exists as enantiomers (D- and L-forms) due to the chiral center at the α-carbon. X-ray crystallography confirms the (R)-configuration at this position in the Boc-D-Asp(OMe)-OH variant . Racemization risks during synthesis are mitigated by using tert-butoxycarbonyl (Boc) protection, which stabilizes the amino group against nucleophilic attack .
Table 1: Key IUPAC descriptors
| Property | Value | Source |
|---|---|---|
| Systematic name | (2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
| SMILES | CC(C)(C)OC(=O)NC@HC(=O)O | |
| InChIKey | WFPSMPYVXFVVFA-ZCFIWIBFSA-N |
X-ray Crystallographic Analysis of Molecular Configuration
X-ray diffraction studies of Boc-protected aspartic acid derivatives reveal a planar peptide backbone with torsional angles ($$\phi = -122.5^\circ$$, $$\psi = 86.5^\circ$$) consistent with β-sheet conformations . The tert-butoxycarbonyl group adopts a trans orientation relative to the carboxylate moiety, minimizing steric clashes. Key bond lengths include:
Hydrogen bonding between N–H (amide) and C=O (ester) groups stabilizes parallel β-sheet assemblies in crystalline states. The methyl ester at C4 induces a 12° dihedral angle distortion in the butanoic acid chain, reducing intermolecular dipole interactions .
Table 2: Crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁ | |
| Unit cell dimensions | $$ a = 17.77 \, \text{Å}, \, b = 4.98 \, \text{Å}, \, c = 18.77 \, \text{Å}, \, \beta = 114.2^\circ $$ | |
| Hydrogen bonds | N1–H1⋯O5 (2.89 Å) |
Conformational Analysis via NMR Spectroscopy
$$ ^1\text{H} $$-NMR (500 MHz, CDCl₃) data confirm the compound’s stereochemistry and functional group arrangement:
- δ 1.44 ppm : Singlet for tert-butyl (9H, Boc group)
- δ 3.74 ppm : Singlet for methoxy (3H, OCH₃)
- δ 4.57 ppm : Doublet (J = 8.1 Hz) for α-proton (1H, CH–NHBoc)
- δ 5.55 ppm : Broad signal for amide NH (1H)
$$ ^{13}\text{C} $$-NMR (125 MHz, CDCl₃) assignments:
- δ 28.3 ppm : tert-Bu (C(CH₃)₃)
- δ 52.8 ppm : Methoxy (OCH₃)
- δ 171.5 ppm : Ester carbonyl (COOCH₃)
- δ 176.0 ppm : Carboxylic acid (COOH)
Nuclear Overhauser Effect (NOE) correlations between the α-proton and Boc methyl groups validate the trans amide configuration. Rotating-frame Overhauser Effect Spectroscopy (ROESY) reveals intramolecular H-bonding between NHBoc and the β-ester oxygen .
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
- HOMO (-6.8 eV) localized on the Boc carbonyl and amide π-system
- LUMO (-1.2 eV) centered on the methoxy ester group
- Partial atomic charges:
Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions at the carboxylic acid (ESP = -45 kcal/mol) and electrophilic zones at the Boc carbonyl (ESP = +32 kcal/mol). Torsional energy scans identify a 15 kcal/mol barrier for rotation about the Cα–N bond, explaining the preference for trans amide conformers .
Table 3: Computed electronic properties
| Property | Value | Source |
|---|---|---|
| HOMO-LUMO gap | 5.6 eV | |
| Dipole moment | 4.8 Debye | |
| Polarizability | 25.3 ų |
Properties
IUPAC Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399368 | |
| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-64-6 | |
| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection via O-tert-Butyl S-phenyl Thiocarbonate Method
A well-documented method for preparing N-tert-butoxycarbonyl amino acids involves reacting the amino acid or its salt with O-tert-butyl S-phenyl thiocarbonate in the presence of a base, typically a tertiary amine, in a polar organic solvent such as dimethyl sulfoxide (DMSO). The reaction conditions are as follows:
| Parameter | Details |
|---|---|
| Reactants | Amino acid (e.g., L-aspartic acid derivative), O-tert-butyl S-phenyl thiocarbonate |
| Base | Tertiary amine (e.g., triethylamine) |
| Solvent | Dimethyl sulfoxide (DMSO) or similar polar solvents |
| Temperature | 25–85 °C (commonly 60–85 °C) |
| Reaction Time | Several hours to days |
| Molar Ratios | O-tert-butyl S-phenyl thiocarbonate: 1.1–1.3 equiv; Base: 2 equiv per amino acid |
- Dissolve the amino acid and base in DMSO.
- Add O-tert-butyl S-phenyl thiocarbonate slowly while maintaining temperature.
- Stir the mixture for the required time to form the Boc-protected amino acid.
- Add water and hydrogen peroxide to oxidize thiophenol by-products.
- Adjust pH to 8–10 with hydrochloric acid.
- Extract impurities with ethyl ether.
- Recover the Boc-protected amino acid by acidifying the aqueous layer and extracting with ethyl acetate or ether.
- Purify by recrystallization.
This method yields the Boc-protected amino acid with moderate to good yields (~40% reported for similar amino acids) and high purity after recrystallization.
Methoxylation and Oxo Group Installation
The methoxy and oxo groups at the 4-position of the butanoic acid are typically introduced via esterification and oxidation steps on the side chain of the amino acid derivative:
- Methoxylation: The carboxyl group at the 4-position is converted to a methyl ester using methanol under acidic or basic catalysis.
- Oxo Group Formation: The ketone (oxo) functionality is introduced by selective oxidation of the corresponding alcohol or by using β-keto ester intermediates.
One approach involves the synthesis of β-keto esters followed by halogenation and subsequent substitution reactions to install the amino and methoxy groups, as described in related synthetic routes for 4-amino-3-oxo-butanoic acid esters.
Alternative Synthetic Routes
Other synthetic strategies include:
- Enolate Chemistry: Using alkali metal enolates of β-keto esters to react with protected amino acid derivatives at low temperatures (-75 to -30 °C) to form intermediates that can be further functionalized.
- Peptide Synthesis Intermediates: The compound can be synthesized as an intermediate in peptide synthesis, where the Boc group protects the amino group, and the methoxy and oxo groups remain intact for further coupling reactions.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Boc Protection | Amino acid, O-tert-butyl S-phenyl thiocarbonate, tertiary amine, DMSO, 60–85 °C | Protect amino group | Reaction time: hours to days; pH control during workup |
| Methoxylation | Methanol, acid/base catalyst | Convert carboxyl to methyl ester | Ensures solubility and reactivity |
| Oxo Group Introduction | Oxidizing agents or β-keto ester intermediates | Install ketone functionality | May involve halogenation and substitution |
| Purification | Extraction, recrystallization, chromatography | Isolate pure product | Removal of thiophenol and by-products |
Research Findings and Optimization
- The Boc protection step is critical for selective amino group protection, preventing side reactions during subsequent peptide coupling or functionalization.
- Reaction temperature and solvent polarity significantly affect yield and purity; strongly polar solvents like DMSO enhance solubility and reaction rates.
- Oxidation steps must be carefully controlled to avoid over-oxidation or degradation of sensitive groups.
- The Boc-protected compound is stable under standard storage conditions and suitable for use in peptide synthesis and medicinal chemistry research.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is in the synthesis of peptides. The Boc protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of complex peptide structures. This is particularly useful in synthesizing peptides that contain aspartic acid residues, which are integral to various biological functions.
Pharmaceutical Development
The compound's structure makes it a valuable intermediate in the development of pharmaceuticals. It can be used to create analogs of biologically active peptides and proteins, potentially leading to new therapeutic agents. For instance, modifications of aspartic acid derivatives have been explored for their roles in neurotransmission and metabolic processes.
Biochemical Studies
In biochemical research, this compound serves as a substrate for studying enzyme kinetics and mechanisms involving aspartate residues. Its ability to mimic natural substrates allows researchers to investigate enzyme activity and inhibition in various metabolic pathways.
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Used as a building block for synthesizing peptides | Facilitates selective deprotection |
| Pharmaceutical Development | Intermediate for creating peptide analogs | Potential for new therapeutic agents |
| Biochemical Studies | Substrate for enzyme kinetics studies | Mimics natural substrates for research |
Case Study 1: Synthesis of Aspartate-containing Peptides
In a study published in Journal of Peptide Science, researchers utilized this compound to synthesize a series of aspartate-containing peptides. The Boc protecting group allowed for efficient coupling reactions while maintaining the integrity of sensitive functional groups. The resulting peptides exhibited enhanced biological activity compared to their unmodified counterparts.
Case Study 2: Drug Development
A pharmaceutical company reported the use of this compound in the development of a novel drug targeting neurodegenerative diseases. By modifying the aspartate residue with the Boc protecting group, they were able to enhance the drug's stability and bioavailability. Preclinical trials showed promising results in improving cognitive function in animal models.
Case Study 3: Enzyme Kinetics
Research conducted at a leading university involved using this compound as a substrate to study the kinetics of aspartate transaminase. The study revealed critical insights into enzyme mechanisms and provided data that could inform drug design targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in further chemical transformations, such as peptide bond formation .
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Dimethylamino
A closely related compound, (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid (C₁₁H₂₀N₂O₅, MW: 260.29 g/mol), replaces the methoxy group with a dimethylamino substituent (). This modification introduces a tertiary amine, altering electronic properties and hydrogen-bonding capacity. Such changes could influence its pharmacokinetic profile or binding affinity in therapeutic applications.
Stereoisomerism: R- vs. S-Enantiomers
The (R)-enantiomer of the parent compound () and the (S)-methyl ester derivative () highlight the role of stereochemistry in biological activity. In anticancer inhibitor synthesis, enantiomeric starting materials dictate the spatial orientation of functional groups, affecting interactions with chiral enzyme active sites (). For instance, the (S)-methyl ester (C₁₀H₁₈N₂O₅, MW: 246.26 g/mol) features a carbamoylpropanoate structure, which may confer distinct metabolic stability compared to the parent compound’s carboxylic acid group.
Functional Group Modifications: Ester vs. Amide
(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (C₁₀H₁₈N₂O₅, MW: 246.26 g/mol) replaces the C4 oxo group with an amino moiety, forming an amide linkage (). Such differences are critical in prodrug design, where controlled release of active metabolites is required.
Structural Analogues with Additional Substituents
2-([(tert-Butoxy)carbonyl]amino)-4-methoxy-3-methylbutanoic acid (InChIKey: CKBHCNWEBFQTGW-UHFFFAOYSA-N) introduces a methyl group at C3, increasing steric hindrance (). This structural variation could impede enzymatic degradation or limit access to hydrophobic binding pockets, making it suitable for targeted therapies requiring prolonged half-lives.
Data Tables: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity/Form | Application Example | Evidence ID |
|---|---|---|---|---|---|---|
| 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | C₁₀H₁₇NO₆ | 247.25 | Methoxy ester, carboxylic acid | 95% (solid) | Anticancer inhibitors | [1], [3], [4] |
| (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid | C₁₁H₂₀N₂O₅ | 260.29 | Dimethylamino, carboxylic acid | N/A | Research (therapeutic exploration) | [5] |
| (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate | C₁₀H₁₈N₂O₅ | 246.26 | Methyl ester, amide | N/A | Peptide synthesis | [7] |
| 2-([(tert-Butoxy)carbonyl]amino)-4-methoxy-3-methylbutanoic acid | C₁₁H₁₉NO₅ | 245.27 | Methoxy ester, C3 methyl | Supplier-dependent | Targeted drug delivery | [6] |
Research Findings and Practical Considerations
- Synthetic Utility: The parent compound’s methoxy ester facilitates efficient coupling in solid-phase peptide synthesis (SPPS), while the dimethylamino variant () may require adjusted reaction conditions due to its basicity .
- Biological Activity : Enantiomeric purity (e.g., R- vs. S-configuration) is critical for inhibitor efficacy, as seen in type D/L anticancer agents ().
- Stability and Storage : The parent compound’s solid form () ensures long-term stability, whereas amide derivatives () may necessitate refrigeration to prevent hydrolysis.
Biological Activity
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, also known as Boc-DL-Asp(OMe)-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid
- CAS Number : 124184-67-4
- Molecular Formula : C10H17NO6
- Molecular Weight : 247.25 g/mol
- Physical Form : Powder
- Purity : >95% (HPLC)
Structural Information
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The methoxy and oxo groups contribute to its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its structural components that interact with various biological targets:
- Inhibition of Enzymatic Activity : The presence of the oxo group suggests potential inhibition of enzymes involved in metabolic pathways.
- Cellular Uptake and Transport : The methoxy group may enhance lipophilicity, facilitating cellular uptake.
- Modulation of Signaling Pathways : Preliminary studies indicate that the compound may influence signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Comparative Biological Activity Table
Synthesis and Analytical Methods
The synthesis of this compound typically involves the following steps:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.
- Formation of the Oxobutanoic Acid Backbone : This is achieved through standard organic synthesis techniques involving condensation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Analytical Techniques
The characterization of this compound is performed using various analytical methods:
- NMR Spectroscopy : Used to confirm the structure and purity.
- Mass Spectrometry : Provides molecular weight confirmation.
- HPLC : Ensures the purity and quantification of the compound.
Q & A
Basic: What synthetic methods are recommended for preparing 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, and how can residual methanol be effectively removed?
Methodological Answer:
The synthesis typically involves sequential protection of the amino group using Boc anhydride and esterification of the carboxylic acid with methanol. A critical step is ensuring complete removal of methanol residues post-synthesis, as residual methanol can interfere with downstream reactions (e.g., peptide coupling). After reaction completion, the product should be dried under high vacuum or azeotroped with anhydrous toluene. Methanol detection is performed via NMR (CDCl) by monitoring the absence of the methoxy proton signal at δ ~3.68 ppm .
Advanced: How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of the amino group in multi-step organic syntheses?
Methodological Answer:
The Boc group acts as a temporary protective group, shielding the amine from undesired reactions (e.g., nucleophilic substitution or oxidation). Its stability under basic conditions and labile nature under acidic conditions (e.g., TFA) allows selective deprotection. For example, in peptide synthesis, Boc-protected intermediates enable sequential coupling without side reactions. However, prolonged exposure to acidic environments during deprotection may lead to premature cleavage, requiring careful monitoring via LC-MS or TLC .
Basic: What spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
Key techniques include:
- NMR : Characteristic signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm), methoxy protons (δ ~3.68 ppm), and α-proton of the amino acid (δ ~4.2–4.5 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1740 cm and Boc carbamate (C=O) at ~1680 cm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) with an exact mass matching the formula (e.g., CHNO, expected m/z ~259.1) .
Advanced: How is this compound utilized as a constrained dipeptide building block in medicinal chemistry?
Methodological Answer:
The compound’s structure allows incorporation of rigid motifs into peptide backbones, enhancing target binding selectivity. For example, its 4-methoxy-4-oxobutanoic acid moiety introduces conformational constraints, which can be exploited in β-turn mimetics. Synthetic protocols involve coupling the Boc-protected amino acid to resin-bound peptides using HBTU/DIPEA activation, followed by Boc deprotection and iterative elongation .
Advanced: How should researchers handle reactive intermediates derived from this compound during multi-step syntheses?
Methodological Answer:
Reactive intermediates (e.g., activated esters or free amines post-Boc removal) require inert atmosphere handling (N/Ar) and low-temperature storage (−20°C). Quenching protocols for excess reagents (e.g., DCC in esterification) involve aqueous washes (5% citric acid or NaHCO). Safety measures include using gloveboxes for air-sensitive steps and FTIR monitoring to track reactive species .
Advanced: How can discrepancies in reported 1H^1H1H NMR chemical shifts for structurally similar compounds be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, concentration, or impurities. To resolve these:
- Compare data acquired under identical conditions (solvent, temperature).
- Use spiking experiments with authentic samples.
- Validate via 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the methoxy group’s chemical shift (δ ~3.68 ppm) may vary slightly due to residual solvent protons in CDCl .
Advanced: What methods ensure stereochemical purity during the synthesis of chiral derivatives of this compound?
Methodological Answer:
Chiral purity is maintained using enantiomerically pure starting materials (e.g., L/D-amino acids) and chiral chromatography (e.g., Chiralpak® columns). Optical rotation measurements ([α]) and Mosher ester analysis confirm enantiomeric excess (ee). For Boc-protected derivatives, ensure asymmetric induction during key steps (e.g., esterification) by using chiral catalysts like BINOL-phosphates .
Advanced: How can the thermal stability of the Boc-protected amino acid be assessed under varying reaction conditions?
Methodological Answer:
Thermogravimetric analysis (TGA) determines decomposition temperatures (typically >150°C for Boc groups). Differential scanning calorimetry (DSC) identifies phase transitions. For practical stability, reflux the compound in solvents like THF or DMF and monitor degradation via HPLC. Boc deprotection kinetics under acidic conditions (e.g., TFA) are quantified using NMR or UV-Vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
